Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate
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Overview
Description
Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sulfate group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate typically involves the reaction of a suitable hexose derivative with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the sulfate group.
Scientific Research Applications
Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticoagulant and its effects on blood clotting mechanisms.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other chemical products due to its reactivity and functional properties.
Mechanism of Action
The mechanism of action of Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The sulfate group can also participate in ionic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Fondaparinux sodium: A synthetic anticoagulant with a similar sulfate group and hydroxyl functionalities.
Dalteparin sodium: Another anticoagulant with structural similarities, used in the prevention and treatment of thromboembolic disorders.
Heparin: A naturally occurring anticoagulant with a complex structure that includes multiple sulfate groups.
Uniqueness
Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is unique due to its specific stereochemistry and the presence of both hydroxyl and sulfate groups, which confer distinct reactivity and biological properties
Properties
Molecular Formula |
C6H12NaO9S |
---|---|
Molecular Weight |
283.21 g/mol |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/t3-,4+,5+,6-;/m0./s1 |
InChI Key |
RRZVDCADQOUUOF-NQZVPSPJSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O.[Na] |
Origin of Product |
United States |
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